molecular formula C12H18N2O B8462058 4-(1-Methylpiperidin-4-ylamino)phenol

4-(1-Methylpiperidin-4-ylamino)phenol

Cat. No. B8462058
M. Wt: 206.28 g/mol
InChI Key: YFZPJPKYTWNDRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08232273B2

Procedure details

The compound 104A was prepared in a similar manner to the synthesis of compound 62A by substituting 1-phenylpiperazine and compound 45C with 4-aminophenol and 1-methylpiperidin-4-one, respectively: ESI (+)/LC/MS: 207 (M+H)+.
Name
compound 62A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
S1C2C=CC=CC=2N=C1N(COCC[Si](C)(C)C)C(C1C=CC=[C:17]2[C:22]=1[CH2:21][N:20]([C:23]1SC(CN3CCN(C4C=CC=CC=4)CC3)=C(C(OC)=O)N=1)[CH2:19][CH2:18]2)=O.C(C1SC(N2CCC3C(=C(C(=O)/N=C4/SC5C=CC=CC=5N/4COCC[Si](C)(C)C)C=CC=3)C2)=NC=1C(OC)=O)=O.[NH2:94][C:95]1[CH:100]=[CH:99][C:98]([OH:101])=[CH:97][CH:96]=1.CN1CCC(=O)CC1>>[CH3:23][N:20]1[CH2:21][CH2:22][CH:17]([NH:94][C:95]2[CH:100]=[CH:99][C:98]([OH:101])=[CH:97][CH:96]=2)[CH2:18][CH2:19]1

Inputs

Step One
Name
compound 62A
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=NC2=C1C=CC=C2)N(C(=O)C=2C=CC=C1CCN(CC21)C=2SC(=C(N2)C(=O)OC)CN2CCN(CC2)C2=CC=CC=C2)COCC[Si](C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C1=C(N=C(S1)N1CC2=C(C=CC=C2CC1)C(/N=C\1/SC2=C(N1COCC[Si](C)(C)C)C=CC=C2)=O)C(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=C1)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCC(CC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1CCC(CC1)NC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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